Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3-(2,5-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,5-dimethylphenyl)-3-hydroxypropanoate.
Substitution: Formation of substituted derivatives such as 3-(2,5-dimethyl-4-nitrophenyl)-3-oxopropanoate.
Scientific Research Applications
Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which may further interact with biological pathways. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
- Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate
- Methyl 3-(2,6-dimethylphenyl)-3-oxopropanoate
- Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
Comparison: Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
MVUZWDZLWCFGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=O)OC |
Origin of Product |
United States |
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